molecular formula C10H21ClN2 B1587396 4,4'-Bipiperidine dihydrochloride CAS No. 78619-84-8

4,4'-Bipiperidine dihydrochloride

Cat. No. B1587396
CAS RN: 78619-84-8
M. Wt: 204.74 g/mol
InChI Key: YZYKKCNABMKECM-UHFFFAOYSA-N
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Description

4,4'-Bipiperidine dihydrochloride (4,4'-BPDC) is a chemical compound composed of two piperidine molecules and two chlorine atoms. It is a white crystalline powder that is soluble in water and alcohol. It is a versatile compound that has a variety of applications in scientific research and laboratory experiments.

Scientific Research Applications

Tyrosinase Inhibition

4,4'-Bipiperidine derivatives have been synthesized and tested as tyrosinase inhibitors, which are relevant in drug design. One study found that a specific 4,4'-bipiperidine derivative with a 4′-methylbenzyl substitution demonstrated potent tyrosinase inhibition, leading to its potential as a lead compound in future drug design (Khan et al., 2005).

Multifunctional Chromic Materials

Mono- and di-quaternized 4,4'-bipiperidine derivatives are used in creating multifunctional chromic materials and compounds. These derivatives are characterized by their redox activity and electrochromic aptitude, contributing to various types of chromism in contemporary materials (Papadakis, 2019).

Optical Resolution

The optical resolution of DL-2,2'-bipiperidine, which is closely related to 4,4'-bipiperidine, has been studied through its cobalt(III) complex. This study focuses on the stereoselective formation of the trans-dinitro-complex of 2,2'-bipiperidine, which is significant for understanding the structural properties and potential applications of similar compounds (Sato et al., 1985).

Smectic Polyurethanes

Research has been conducted on creating crystalline smectic polyurethanes derived from 4,4'-bipiperidine. These polyurethanes show reversible first order phase transitions below their melting points, indicating potential applications in material science, particularly in the field of liquid crystal technology (Kricheldorf & Awe, 1989).

Magnetic Properties

A study on the magnetic properties of 4,4'-bipiperidinediium tetrahalocuprates revealed the distinct magnetic behaviors supported by halide superexchange pathways. This research contributes to understanding the magnetic interactions in compounds containing 4,4'-bipiperidine, which could be useful in designing new magnetic materials (Wikaira et al., 2016).

Enantioselective Catalysis

4,4'-Bipiperidine has been used as a catalyst component in the enantioselective Henry reaction. Its easy availability and the ability to induce high yield and good enantioselectivity make it valuable in synthetic organic chemistry (Noole et al., 2010).

properties

IUPAC Name

4-piperidin-4-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;/h9-12H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKBVVIPCLTENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bipiperidine dihydrochloride

CAS RN

78619-84-8
Record name 4,4'-bipiperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
36
Citations
MC Mitchell, V Spikmans, A Manz… - Journal of the Chemical …, 2001 - pubs.rsc.org
A miniaturised-SYNthesis and Total Analysis System (µSYNTAS) integrating a silicon-machined chemical microprocessor and time-of-flight mass spectrometry (TOF-MS) is used for the …
Number of citations: 113 pubs.rsc.org
MC Mitchell, V Spikmans, AJ de Mello - Analyst, 2001 - pubs.rsc.org
A miniaturised-SYNthesis and Total Analysis System (μSYNTAS) was used for the solution-phase synthesis and on-line analysis (TOF-MS) of Ugi multicomponent reaction (MCR) …
Number of citations: 106 pubs.rsc.org
P Krishnan, M Joshi, P Bhargava… - … of nanoscience and …, 2005 - ingentaconnect.com
Polyimide–clay nanocomposites were prepared from their precursor, namely, polyamic acid, by the solution-casting method. Organomodified montmorillonite (MMT) clay was prepared …
Number of citations: 18 www.ingentaconnect.com
HR Kricheldorf, J Awe - Die Makromolekulare Chemie …, 1989 - Wiley Online Library
4,4′‐Alkylenedioxydiphenols (3a–e), prepared from α,ω‐dibromoalkanes and hydroquinone, were converted with phosgen to the corresponding dichloroformates 4a–e, which were …
Number of citations: 37 onlinelibrary.wiley.com
G Wang, RB Cole - Analytical Chemistry, 1995 - ACS Publications
The effect of analyte concentrations upon charge state distributions in electrospray ionization mass spectrometry (ESMS) was investigated using four compounds which showed doubly …
Number of citations: 69 pubs.acs.org
BA Maynard, RE Sykora - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
The title compound, (C10H22N2)[Pt(CN)4]·H2O, was isolated from solution as a molecular salt. The compound contains discrete 4,4′-bipiperidinium cations and tetracyanoplatinate(II) …
Number of citations: 11 scripts.iucr.org
D Pelaprat, A Delbarre, IL Guen… - Journal of Medicinal …, 1980 - ACS Publications
In this paper, we describe the synthesis, DNA binding properties, and antitumor activities of a series of 7H-pyridocarbazole dimers and of two ellipticine dimers. The DNA intercalating …
Number of citations: 145 pubs.acs.org
P Leon, C Garbay-Jaureguiberry… - Journal of medicinal …, 1988 - ACS Publications
Ditercalinium and its analogues are dimeric molecules made up of two identical 7fl-pyrido [4, 3-c] carbazole rings linked by symmetrical linking chains. These dimers elicit antitumor …
Number of citations: 23 pubs.acs.org
H Matsui, S Kushi, S Matsumoto, M Akazome… - Bulletin of the Chemical …, 2000 - journal.csj.jp
Complexation of a tweezers-type dicarboxylic acid (1) having an optically active π-system at its center with tertiary amines (triethylamine and DABCO) and secondary amines (piperidine …
Number of citations: 4 www.journal.csj.jp
TJ Meade, NW Alcock, DH Busch - Inorganic Chemistry, 1990 - ACS Publications
This new class of transition-metal-containing host moleculereadily accommodates aromatic rings as guests. The complexation is regiospecific and driven by hydrophobic interactions in …
Number of citations: 20 pubs.acs.org

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